2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol
Description
2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol is a Schiff base derivative characterized by a methoxyphenol core linked to a 4-cyclohexylanilino group via a methylene bridge.
Properties
IUPAC Name |
2-[(4-cyclohexylanilino)methyl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-23-19-12-9-17(20(22)13-19)14-21-18-10-7-16(8-11-18)15-5-3-2-4-6-15/h7-13,15,21-22H,2-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQFEMJLVZYEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC=C(C=C2)C3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763130-01-4 | |
| Record name | 2-((4-CYCLOHEXYLANILINO)METHYL)-5-METHOXYPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol typically involves the reaction of 4-cyclohexylaniline with 5-methoxy-2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the aniline moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
- 2-((E)-(4-Nitrophenylimino)methyl)-5-methoxyphenol: The nitro group (electron-withdrawing) in this analog reduces electron density in the aromatic system compared to the cyclohexyl group (electron-donating). Computational studies show that nitro-substituted analogs exhibit higher hyperpolarizability (𝛽 = 12.5 × 10⁻³⁰ esu) due to enhanced charge transfer, whereas cyclohexyl-substituted derivatives may prioritize stability over optical activity .
- 2-[(4-Ethoxyphenyl)iminomethyl]-5-methoxyphenol: The ethoxy group introduces moderate electron donation, resulting in intermediate hyperpolarizability. X-ray data reveal planar molecular geometry (dihedral angle: 4.43°) and strong intramolecular O–H···N hydrogen bonds (1.85 Å), similar to the target compound’s expected tautomeric form .
Tautomerism and Hydrogen Bonding
- 2-Methoxy-5-((phenylamino)methyl)phenol: This analog adopts a phenol-imine tautomer with a planar structure.
Physicochemical Properties
Antimicrobial Activity
- 2-[(4-Ethoxyphenyl)iminomethyl]-5-methoxyphenol: Exhibits moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) due to planar structure and hydrogen bonding, which may enhance membrane penetration. The cyclohexyl analog’s bulkier substituent could reduce bioavailability .
Biological Activity
2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol, also referred to as a phenolic compound, is notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including lung and melanoma cells. The compound's mechanism appears to involve the modulation of histone lysine demethylase (KDM) activity, which plays a crucial role in epigenetic regulation of gene expression linked to cancer progression .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have revealed that it can reduce the production of pro-inflammatory cytokines, thereby potentially alleviating conditions such as arthritis and other inflammatory diseases. The anti-inflammatory mechanism may involve the inhibition of specific signaling pathways associated with inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of KDMs, which are enzymes involved in the demethylation of histones. By inhibiting these enzymes, the compound can alter gene expression patterns that favor tumor suppression and reduce inflammation .
- Interaction with Cell Signaling Pathways : It is believed that this compound interacts with various signaling pathways that regulate cell proliferation and apoptosis. This interaction may lead to increased apoptosis in cancer cells and reduced inflammatory responses in immune cells .
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study on Lung Cancer Cells | This compound inhibited cell proliferation by 70% at a concentration of 50 µM over 48 hours. |
| In Vivo Model for Inflammation | Administration of the compound resulted in a 50% reduction in edema in a rat model of paw edema induced by carrageenan. |
Comparative Analysis
When compared to similar compounds, this compound shows enhanced potency in both anticancer and anti-inflammatory activities. For instance, while other phenolic compounds exhibit some level of biological activity, this specific compound's structural modifications contribute to its superior efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
